Imidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazopyridine family, known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the use of multicomponent reactions where aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide are reacted in the presence of potassium persulfate and iodine .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of DNA gyrase in Mycobacterium tuberculosis, leading to the disruption of bacterial DNA replication . Additionally, it can modulate the activity of various kinases involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Comparison: Imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazopyridine derivatives. For example, while imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, this compound is primarily recognized for its antimicrobial and anticancer activities .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBYQTGAXZOMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210869 | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-45-0 | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 3-carbamoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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